![molecular formula C16H17N3O3 B13573228 1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B13573228.png)
1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a cyano group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where the cyano group is introduced into the molecule . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action for 1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano and phenylcarbamoyl groups are likely involved in binding to these targets, influencing their activity and leading to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, pyridine, and quinoline share the piperidine ring structure and have similar chemical properties.
Cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Uniqueness
1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O3/c17-10-13(15(20)18-14-4-2-1-3-5-14)11-19-8-6-12(7-9-19)16(21)22/h1-5,11-12H,6-9H2,(H,18,20)(H,21,22)/b13-11+ |
InChI Key |
AAEOEIXPCXUAGK-ACCUITESSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


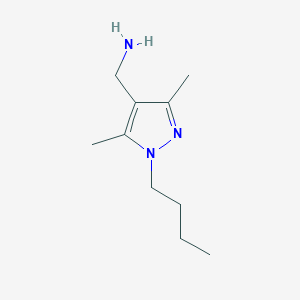
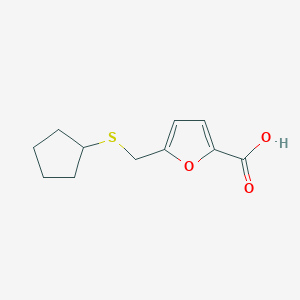
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
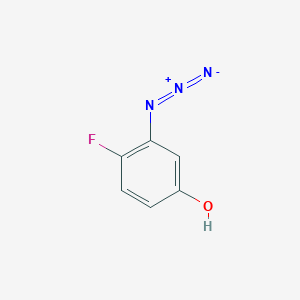
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
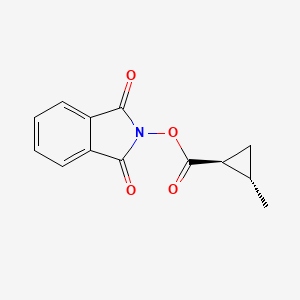
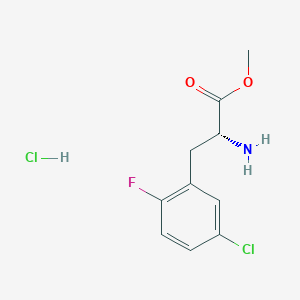
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)
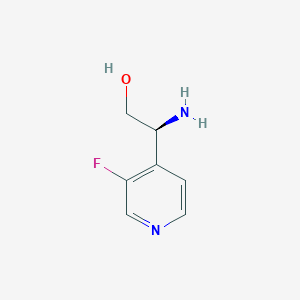
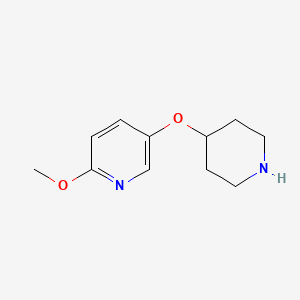
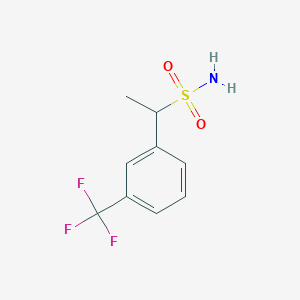
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
